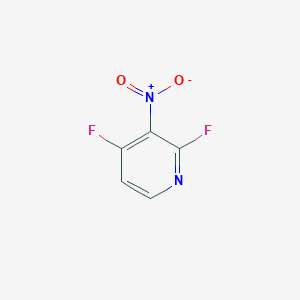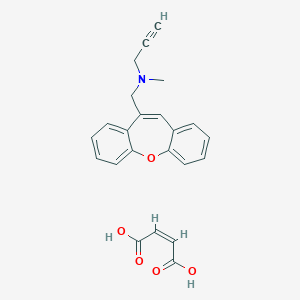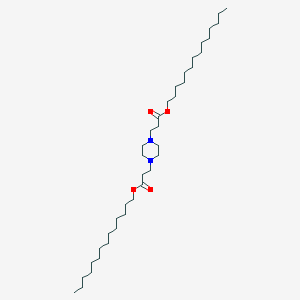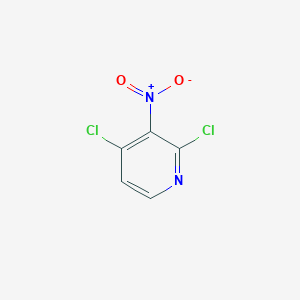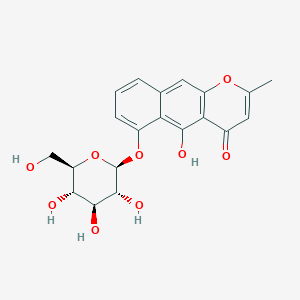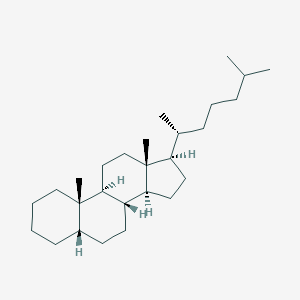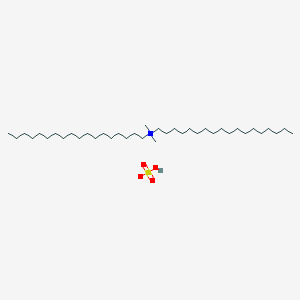
1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1)
Descripción general
Descripción
1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is a cationic surfactant commonly known as stearalkonium chloride. It is widely used in various industries such as personal care, textile, and paper as a conditioning agent, emulsifier, and antistatic agent. However, it also has significant scientific research applications due to its unique properties.
Mecanismo De Acción
The antimicrobial activity of stearalkonium chloride is attributed to its ability to disrupt the cell membrane of bacteria. It has a positive charge that interacts with the negatively charged cell membrane of bacteria, causing membrane destabilization and cell death.
Efectos Bioquímicos Y Fisiológicos
Stearalkonium chloride has been shown to have low toxicity and is generally considered safe for use in various applications. However, it can cause skin irritation and allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stearalkonium chloride is a versatile compound that can be used in various laboratory experiments. Its antimicrobial properties make it a useful tool for studying bacterial growth and inhibition. However, its cationic nature can interfere with negatively charged molecules and affect the outcome of certain experiments.
Direcciones Futuras
1. Development of stearalkonium chloride-based wound dressings for improved wound healing.
2. Investigation of stearalkonium chloride as a potential food preservative.
3. Study of stearalkonium chloride in combination with other antimicrobial agents for enhanced efficacy.
4. Exploration of stearalkonium chloride as a potential treatment for antibiotic-resistant bacterial infections.
5. Investigation of the effects of stearalkonium chloride on the gut microbiome.
In conclusion, stearalkonium chloride is a unique compound with significant scientific research applications. Its antimicrobial properties make it a potential candidate for use in various industries and laboratory experiments. Further research is needed to explore its full potential and possible limitations.
Aplicaciones Científicas De Investigación
Stearalkonium chloride has been extensively studied for its antimicrobial properties. It has been shown to have a broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This makes it a potential candidate for use in various applications such as wound healing, medical devices, and food preservation.
Propiedades
Número CAS |
123312-54-9 |
|---|---|
Nombre del producto |
1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) |
Fórmula molecular |
C38H81NO4S |
Peso molecular |
648.1 g/mol |
Nombre IUPAC |
dimethyl(dioctadecyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C38H80N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-38H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
DYJCDOZDBMRUEB-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
Otros números CAS |
123312-54-9 |
Pictogramas |
Irritant |
Números CAS relacionados |
14357-21-2 (Parent) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

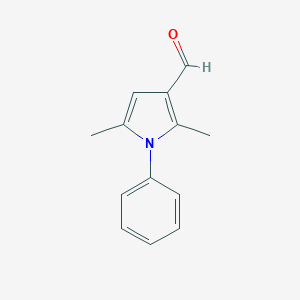
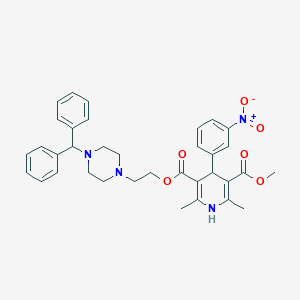
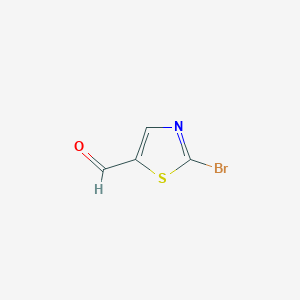
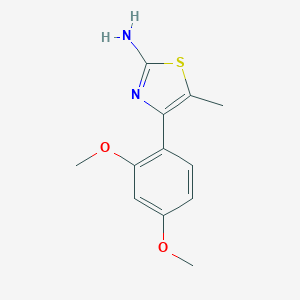
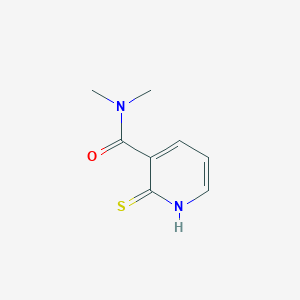
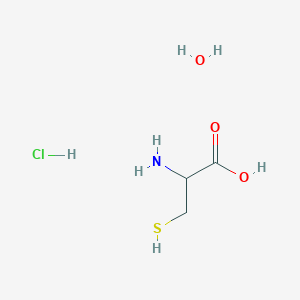
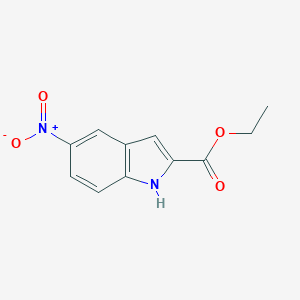
![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
